2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester
2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester
Brand Name:
Vulcanchem
CAS No.:
1356011-63-6
VCID:
VC0156482
InChI:
InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3/t16-,19-/m0/s1
SMILES:
CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC
Molecular Formula:
C21H25NO4
Molecular Weight:
355.434
2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester
CAS No.: 1356011-63-6
Cat. No.: VC0156482
Molecular Formula: C21H25NO4
Molecular Weight: 355.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356011-63-6 |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 355.434 |
| IUPAC Name | methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
| Standard InChI | InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3/t16-,19-/m0/s1 |
| Standard InChI Key | PRLSWTLNRIGWDK-LPHOPBHVSA-N |
| SMILES | CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator